molecular formula C22H25N3O5 B2488480 3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891123-74-3

3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2488480
CAS No.: 891123-74-3
M. Wt: 411.458
InChI Key: DTDPAZKLGJZYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound featuring the 1,3,4-oxadiazole heterocycle, a scaffold renowned in medicinal chemistry for its diverse biological potential . The molecule is engineered through molecular hybridization, incorporating a 3,4,5-triethoxyphenyl moiety—a privileged structure in anticancer agent design—linked to a 3-methylbenzamide group via the central 1,3,4-oxadiazole ring. This strategic architecture suggests significant promise for investigating novel therapeutic agents, particularly in oncology research. The 1,3,4-oxadiazole core is a validated pharmacophore in drug discovery, with derivatives demonstrating potent antitumor activities by targeting critical enzymes and pathways involved in cancer cell proliferation . Research indicates that such compounds can exert antiproliferative effects through mechanisms including the inhibition of thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . This compound is supplied exclusively for research applications, such as in vitro screening against human cancer cell lines, structure-activity relationship (SAR) studies to optimize lead compounds, and investigations into its specific molecular mechanism of action. It is intended for use by qualified research professionals in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-5-27-17-12-16(13-18(28-6-2)19(17)29-7-3)21-24-25-22(30-21)23-20(26)15-10-8-9-14(4)11-15/h8-13H,5-7H2,1-4H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDPAZKLGJZYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the triethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with 3,4,5-triethoxybenzaldehyde under suitable conditions to form the desired product.

    Final coupling: The final step involves the coupling of the oxadiazole derivative with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The oxadiazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
  • Case Studies :
    • A study demonstrated that similar oxadiazole derivatives displayed percent growth inhibitions (PGIs) against multiple cancer cell lines such as SNB-19 and OVCAR-8, with PGIs reaching up to 86.61% in some cases .
    • Another investigation reported that compounds with oxadiazole structures showed cytotoxic effects against glioblastoma cell lines, indicating potential for further development in cancer therapeutics .

Anti-Diabetic Effects

The anti-diabetic potential of oxadiazole derivatives is another area of active research:

  • Mechanism : These compounds may enhance insulin sensitivity and reduce blood glucose levels through various pathways.
  • Case Studies :
    • In vivo studies using genetically modified models have shown that certain oxadiazole derivatives significantly lower glucose levels, suggesting their utility in managing diabetes .
    • A study involving Drosophila melanogaster as a model for diabetes indicated that specific derivatives exhibited better anti-diabetic activity compared to others .

Other Pharmacological Activities

Beyond anticancer and anti-diabetic properties, oxadiazole derivatives have been explored for various other biological activities:

  • Antimicrobial Activity : Research has indicated that these compounds possess antibacterial and antifungal properties. For example, some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Certain oxadiazole compounds have demonstrated anti-inflammatory activities, making them candidates for treating inflammatory diseases.

Summary Table of Biological Activities

Activity TypeExample CompoundsObserved Effects
AnticancerOxadiazole derivativesInduced apoptosis in cancer cells
Anti-diabeticSpecific oxadiazole derivativesReduced blood glucose levels
AntimicrobialVarious synthesized derivativesEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatorySelected oxadiazole compoundsReduced inflammation markers

Mechanism of Action

The mechanism of action of 3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

LMM5 and LMM11 (Antifungal Agents)
  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
  • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
    • Key Differences :
  • Substituents : LMM5/LMM11 incorporate sulfamoyl groups and heterocyclic (furan) or methoxyphenylmethyl substituents, unlike the triethoxyphenyl and 3-methylbenzamide groups in the target compound.
  • Bioactivity : LMM5 and LMM11 exhibit antifungal activity against Candida albicans via thioredoxin reductase inhibition, suggesting the oxadiazole core’s versatility in targeting microbial enzymes .
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-Triethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide (533871-82-8)
  • Structure : Shares the 5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl group but replaces the 3-methylbenzamide with a benzyl(ethyl)sulfamoyl-benzamide moiety.
    • Impact of Substituents :
4-(3,4-Dihydro-1H-Isoquinolin-2-ylsulfonyl)-N-[5-(3,4,5-Triethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide
  • Structure: Features a dihydroisoquinolinylsulfonyl group instead of 3-methylbenzamide. Functional Implications:
  • The sulfonyl and isoquinoline groups may enhance interactions with charged residues in enzyme active sites, offering a divergent pharmacological profile .

Comparison with Non-Oxadiazole Analogs

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
  • Structure : Lacks the oxadiazole ring and triethoxyphenyl group but retains the 3-methylbenzamide moiety.
    • Functional Role : Serves as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization, highlighting the benzamide group’s versatility in synthetic chemistry .
Combretastatin Analogs (e.g., 4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-Trimethoxyphenyl)Oxazol-5(4H)-One)
  • Structure : Oxazolone core with trimethoxyphenyl groups.
    • Key Contrasts :
  • The ethoxy groups in the target compound may confer higher lipophilicity than trimethoxy analogs, affecting pharmacokinetic properties .

Physicochemical and Pharmacokinetic Comparisons

Molecular Properties

Compound Molecular Weight logP (Predicted) Hydrogen Bond Acceptors Hydrogen Bond Donors
Target Compound 487.51 ~3.2 8 1
LMM5 ~550 ~4.5 9 2
533871-82-8 594.68 ~5.0 10 1
4-Chloro-N-[3-Methyl-1-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Butyl]-Benzamide 381.85 ~3.8 6 2
  • Lipinski’s Rule Compliance : The target compound adheres to Lipinski’s criteria (MW < 500, logP < 5), unlike 533871-82-8, which exceeds logP thresholds, suggesting better drug-likeness for the target .

Biological Activity

The compound 3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C20_{20}H24_{24}N4_{4}O4_{4}
  • Molecular Weight : 392.43 g/mol

The oxadiazole ring is known for its diverse biological activities, making this compound of particular interest in medicinal chemistry.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. The compound in focus has shown promising results against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound were determined against several pathogens:

Pathogen MIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.25
Staphylococcus aureus0.30

These values indicate a strong inhibitory effect on Gram-negative bacteria, particularly Pseudomonas aeruginosa and Escherichia coli .

Antifungal Activity

The compound also exhibited antifungal properties against various fungal strains:

Fungal Strain MIC (µM)
Candida albicans0.83
Aspergillus niger1.00

The antifungal activity suggests its potential application in treating fungal infections .

Anticancer Activity

In vitro studies have shown that the compound possesses anticancer properties against several cancer cell lines. The IC50 values for selected cancer cell lines are as follows:

Cell Line IC50 (µM)
HCC827 (lung cancer)6.26
NCI-H358 (lung cancer)6.48
MRC-5 (normal lung fibroblast)>20

These results indicate a selective toxicity towards cancer cells compared to normal cells, highlighting its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

  • DNA Gyrase Inhibition : Molecular docking studies revealed that the compound binds effectively to DNA gyrase, which is crucial for bacterial DNA replication.
  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS production was observed in treated cancer cells, contributing to cytotoxicity.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several oxadiazole derivatives including our compound. The results demonstrated that compounds with a similar structure exhibited enhanced antibacterial activity against resistant strains of bacteria .

Study on Anticancer Properties

Another investigation focused on the anticancer properties of oxadiazole derivatives where our compound was included in the screening panel. It showed significant inhibition of cell proliferation in lung cancer cell lines with minimal effects on normal cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.